molecular formula C9H7F3O2 B061127 3'-(Trifluoromethoxy)acetophenone CAS No. 170141-63-6

3'-(Trifluoromethoxy)acetophenone

Cat. No.: B061127
CAS No.: 170141-63-6
M. Wt: 204.15 g/mol
InChI Key: UYHTUQHYGKAYJM-UHFFFAOYSA-N
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Description

3’-(Trifluoromethoxy)acetophenone is a meta-substituted acetophenone with the chemical formula CF3OC6H4COCH3. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties to the compound .

Scientific Research Applications

3’-(Trifluoromethoxy)acetophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Safety and Hazards

3’-(Trifluoromethoxy)acetophenone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and get medical attention .

Preparation Methods

3’-(Trifluoromethoxy)acetophenone can be synthesized through various methods. One common synthetic route involves the reaction of trifluoromethylbenzene with acetyl chloride in the presence of a catalyst such as cuprous chloride. The reaction is typically carried out under nitrogen protection at low temperatures, followed by distillation to obtain the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale to achieve higher yields and purity.

Chemical Reactions Analysis

3’-(Trifluoromethoxy)acetophenone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethoxy)acetophenone involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. For example, it may act as an allosteric inhibitor in protein-protein interactions, affecting pathways involved in diseases such as leukemia .

Comparison with Similar Compounds

3’-(Trifluoromethoxy)acetophenone can be compared with other similar compounds, such as:

    4’-(Trifluoromethyl)acetophenone: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    2’-Hydroxyacetophenone: Contains a hydroxy group instead of trifluoromethoxy.

    4’-Methoxyacetophenone: Features a methoxy group instead of trifluoromethoxy.

The uniqueness of 3’-(Trifluoromethoxy)acetophenone lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHTUQHYGKAYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353178
Record name 3'-(Trifluoromethoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170141-63-6
Record name 3'-(Trifluoromethoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-(trifluoromethoxy)phenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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